molecular formula C18H12INO3 B1674871 Liriodenine methiodide CAS No. 55974-07-7

Liriodenine methiodide

Cat. No. B1674871
Key on ui cas rn: 55974-07-7
M. Wt: 417.2 g/mol
InChI Key: CCESGQSVLLZXKI-UHFFFAOYSA-M
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Patent
US04093717

Procedure details

Liriodenine methiodide was prepared from the liriodenine isolated in accordance with Example 1. A 2.71 gm sample of liriodenine was reflexed in 30 ml of chloroform and then 10 ml of iodomethane was added. After 24 hours at reflux, the solution was cooled, excess iodomethane removed, and the red crystals filtered. Crystallization from methanol yielded 2.24 gm liriodenine methiodide, mp 235 d.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:14](=[O:15])[C:13]3[C:8]4[C:9](=[CH:16][C:17]5[O:21][CH2:20][O:19][C:18]=5[C:7]=4[C:5]=2[CH:6]=1)[CH:10]=[CH:11][N:12]=3.[I:22][CH3:23]>C(Cl)(Cl)Cl>[CH3:23][N+:12]1[CH:11]=[CH:10][C:9]2[C:8]3=[C:7]([C:18]4[O:19][CH2:20][O:21][C:17]=4[CH:16]=2)[C:5]2[C:4]([C:14](=[O:15])[C:13]=13)=[CH:3][CH:2]=[CH:1][CH:6]=2.[I-:22] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C3=C4C(C=CN=C4C2=O)=CC5=C3OCO5
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C3=C4C(C=CN=C4C2=O)=CC5=C3OCO5
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated in accordance with Example 1
TEMPERATURE
Type
TEMPERATURE
Details
After 24 hours at reflux
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
CUSTOM
Type
CUSTOM
Details
excess iodomethane removed
FILTRATION
Type
FILTRATION
Details
the red crystals filtered
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
C[N+]1=C2C3=C(C4=CC=CC=C4C2=O)C5=C(C=C3C=C1)OCO5.[I-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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